molecular formula C10H8BrNO3S B597470 ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 1221186-54-4

ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No. B597470
M. Wt: 302.142
InChI Key: YIADINJUVDYYHW-UHFFFAOYSA-N
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Patent
US09290512B2

Procedure details

The N-methylated product 63 (420 mg, 1.33 mmol) was dissolved in warm 2-ethoxyethanol (26 mL). To a refluxed solution of hydrazine monohydrate (1 mL, 31.9 mmol) and 2-ethoxyethanol (5 mL) under nitrogen was added prepared N-methylated product 62 solution dropwise over a 2 hr period and the solution continued to reflux for additional 1 hr. After cooling to room temperature, about half of the 2-ethoxyethanol was removed under reduced pressure and the remaining solution was refrigerated at −20° C. overnight. The precipitate was filtered and washed with 2-ethoxyethanol to give desired pyridazinone 64 (354 mg, 94%) as a white solid.
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:9][C:8]2[C:7]([CH:10]=O)=[C:6]([C:12](OCC)=[O:13])[N:5]([CH3:17])[C:4]=2[CH:3]=1.O.[NH2:19][NH2:20].BrC1SC2C(C=O)=C(C(OCC)=O)NC=2C=1>C(OCCO)C>[CH3:17][N:5]1[C:6]2[C:12]([NH:19][N:20]=[CH:10][C:7]=2[C:8]2[S:9][C:2]([Br:1])=[CH:3][C:4]1=2)=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
420 mg
Type
reactant
Smiles
BrC1=CC=2N(C(=C(C2S1)C=O)C(=O)OCC)C
Name
Quantity
26 mL
Type
solvent
Smiles
C(C)OCCO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O.NN
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=2NC(=C(C2S1)C=O)C(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for additional 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with 2-ethoxyethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C2=C(C3=C1C(=O)NN=C3)SC(=C2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 354 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.